molecular formula C11H24O2 B3336596 4-(n-Heptyloxy)butan-1-ol CAS No. 318256-94-9

4-(n-Heptyloxy)butan-1-ol

Cat. No. B3336596
CAS RN: 318256-94-9
M. Wt: 188.31 g/mol
InChI Key: RUKKFIKRYMMKPP-UHFFFAOYSA-N
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Description

“4-(n-Heptyloxy)butan-1-ol” is a chemical compound with the molecular formula C11H24O2 . It has an average mass of 188.307 Da and a monoisotopic mass of 188.177628 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known to be a component of the volatile pheromone produced by males of the Asian longhorned beetle .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 269.7±8.0 °C, a density of 0.88, and a flash point of 70℃ .

Scientific Research Applications

Pheromone Research in Pest Control

4-(n-Heptyloxy)butan-1-ol has been identified as a significant component in the pheromone system of certain beetle species, specifically in the Asian wood-boring beetle Anoplophora chinensis and the white-spotted longicorn beetle, Anoplophora malasiaca. This compound has been detected in male volatile extracts and has shown to attract both male and female beetles in field bioassays, suggesting its potential as an important attractant in pest management strategies (Hansen et al., 2015); (Yasui et al., 2019).

Chemical Analysis and Synthesis

The compound has been utilized in various studies related to chemical analysis and synthesis. For example, it has been used in exploring the peroxyl-radical-scavenging activity of certain alcohols and their analogues, indicating its relevance in antioxidant research (Stobiecka et al., 2016). Additionally, it plays a role in the study of solvent interactions, particularly in examining the mixing schemes of aqueous solutions at different temperatures (Tamura et al., 2000).

Industrial Applications

In an industrial context, this compound has been involved in research for improving processes like pervaporation for selective removal of certain compounds from water, demonstrating its significance in separation technologies (Izák et al., 2008). Furthermore, it has been a subject in the synthesis of novel compounds under solvent-free conditions, contributing to environmentally sustainable production methods (Urbala, 2020).

Mechanism of Action

The compound “4-(n-Heptyloxy)butan-1-ol” is an important component of the male-produced attractant pheromone of the Asian longhorned beetle, Anoplophora chinensis . It elicits responses from beetle antennae and attracts adult beetles of both sexes in field bioassays .

Safety and Hazards

While specific safety and hazard information for “4-(n-Heptyloxy)butan-1-ol” is not available, it’s generally advisable to avoid contact with skin and eyes, avoid inhalation of vapors or mists, and ensure adequate ventilation when handling chemical substances .

properties

IUPAC Name

4-heptoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKKFIKRYMMKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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